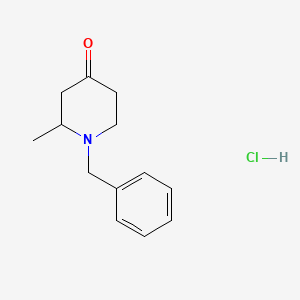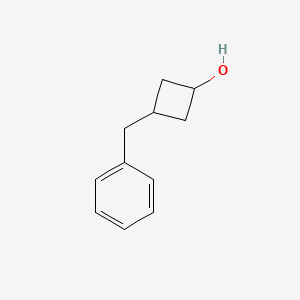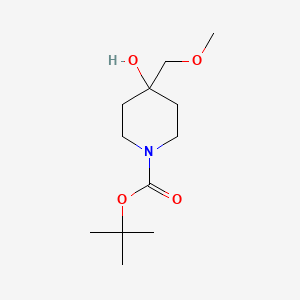
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1423033-50-4 . Its molecular weight is 245.32 . The compound is stored at room temperature and is in the form of a viscous liquid .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 4-hydroxy-4-(methoxymethyl)-1-piperidinecarboxylate . Its InChI Code is 1S/C12H23NO4/c1-11(2,3)17-10(14)13-7-5-12(15,6-8-13)9-16-4/h15H,5-9H2,1-4H3 .Physical And Chemical Properties Analysis
This compound has a boiling point of 327.0±27.0 C at 760 mmHg . It is a viscous liquid at room temperature .Aplicaciones Científicas De Investigación
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate: A Comprehensive Analysis of Scientific Research Applications:
Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. For instance, it is used in the production of Vandetanib , a medication employed in the treatment of medullary thyroid cancer .
Targeted Protein Degradation
The structure of tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate makes it useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, which is a novel approach in targeted protein degradation therapy .
Tuberculosis Research
In medical research, particularly concerning tuberculosis, this compound has been implicated in processes that generate proton motive force essential for the survival of Mycobacterium tuberculosis under hypoxic conditions within infected granulomas .
Organic Synthesis
Chemical Intermediate
It acts as an important chemical intermediate in many biologically active compounds, such as crizotinib , an anti-cancer drug .
Laboratory Safety and Handling
While not an application per se, it’s important to note the safety protocols associated with handling this compound in research settings, emphasizing the need for proper laboratory attire and precautions .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13-7-5-12(15,6-8-13)9-16-4/h15H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUWCTBTBPMHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B1377015.png)
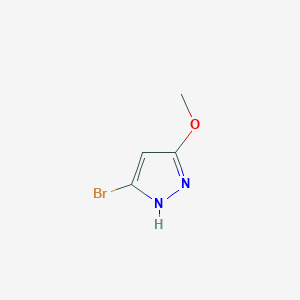
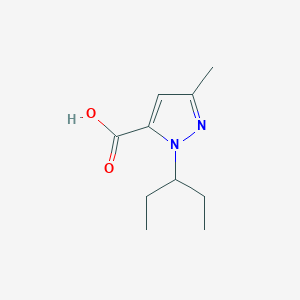


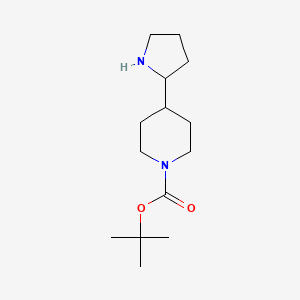
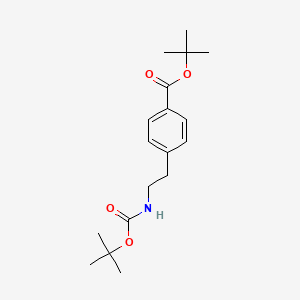

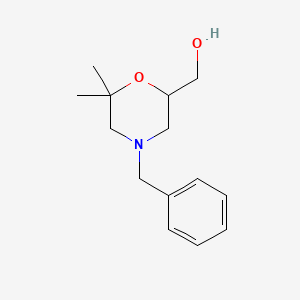
![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B1377027.png)
